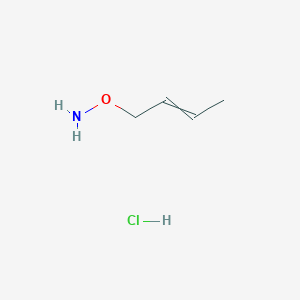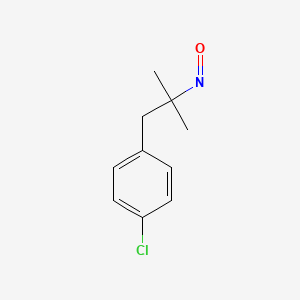
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene is an organic compound that belongs to the class of nitroso compounds It features a benzene ring substituted with a chlorine atom and a 2-methyl-2-nitrosopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene typically involves the nitration of 1-chloro-4-(2-methylpropyl)benzene followed by the reduction of the nitro group to a nitroso group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using reagents such as iron powder and hydrochloric acid or other suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or amines in organic solvents.
Major Products Formed
Oxidation: 1-Chloro-4-(2-methyl-2-nitropropyl)benzene.
Reduction: 1-Chloro-4-(2-methyl-2-aminopropyl)benzene.
Substitution: 4-(2-methyl-2-nitrosopropyl)phenol or 4-(2-methyl-2-nitrosopropyl)aniline.
Applications De Recherche Scientifique
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in nucleophilic aromatic substitution reactions, where the nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex. The chlorine atom can also undergo substitution reactions, making the compound versatile in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-methyl-2-nitrobenzene
- 1-Chloro-4-nitrosobenzene
- 1-(Chloromethyl)-4-nitrobenzene
Uniqueness
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene is unique due to the presence of both a chlorine atom and a 2-methyl-2-nitrosopropyl group on the benzene ring
Propriétés
Numéro CAS |
52497-65-1 |
|---|---|
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
1-chloro-4-(2-methyl-2-nitrosopropyl)benzene |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,12-13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
RXFDAOAECLQLCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=C(C=C1)Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



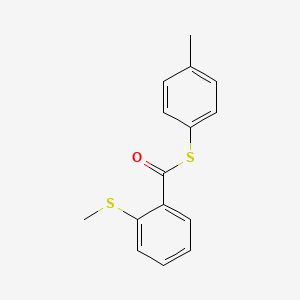
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
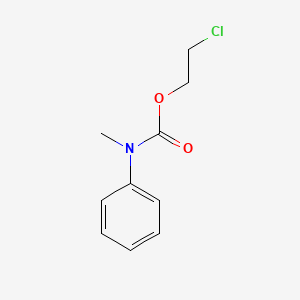
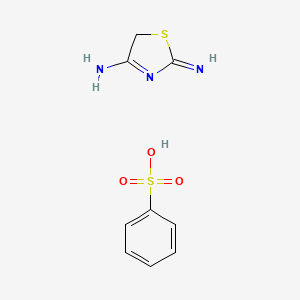
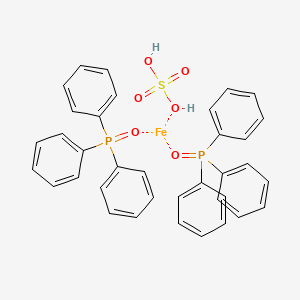
![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)


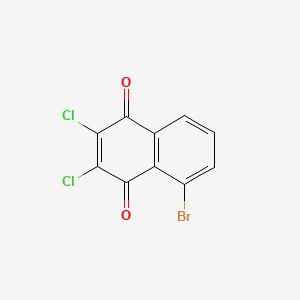
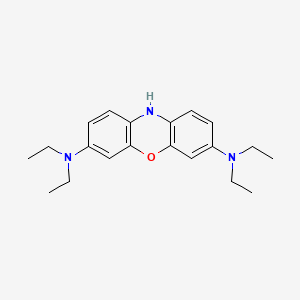
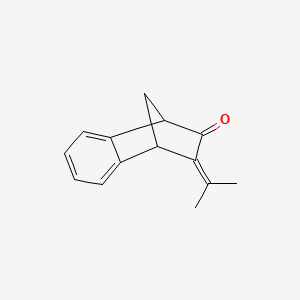
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
